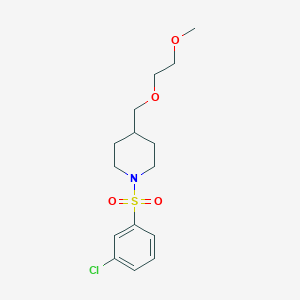
1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine, also known as CR8, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), which are enzymes that play a critical role in cell cycle regulation.
Mécanisme D'action
1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine is a selective inhibitor of CDKs, which are enzymes that regulate the cell cycle by phosphorylating specific target proteins. CDKs are overexpressed in many types of cancer, and their inhibition can lead to cell cycle arrest and apoptosis. This compound specifically targets CDK2 and CDK9, which play a critical role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to have other effects on the body. It has been shown to have anti-inflammatory activity, as well as neuroprotective effects in animal models of neurodegenerative diseases. This compound has also been shown to have cardioprotective effects in animal models of heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. This compound is not specific to CDK2 and CDK9, and it can also inhibit other kinases at higher concentrations. It also has low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine. One potential application is in combination therapy with other cancer treatments, such as radiation therapy and chemotherapy. This compound has been shown to sensitize cancer cells to these treatments, and further studies could explore the optimal dosing and timing of combination therapy. Another potential application is in the treatment of neurodegenerative diseases, where this compound has shown promise in animal models. Further studies could explore the potential of this compound as a neuroprotective agent in humans. Additionally, further studies could explore the potential of this compound as a cardioprotective agent in humans, as it has shown promise in animal models of heart disease.
Méthodes De Synthèse
The synthesis of 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine involves several steps, including the reaction of 3-chlorobenzenesulfonyl chloride with 4-(2-methoxyethoxy)methylpiperidine, followed by the addition of sodium hydride and the final step of purification by column chromatography. The yield of this compound is typically around 50-60%, and the purity can be confirmed by HPLC and NMR.
Applications De Recherche Scientifique
1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine has been extensively studied for its potential use in cancer treatment. It has been shown to have activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In preclinical studies, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-(2-methoxyethoxymethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO4S/c1-20-9-10-21-12-13-5-7-17(8-6-13)22(18,19)15-4-2-3-14(16)11-15/h2-4,11,13H,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUVKHKTCKQMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

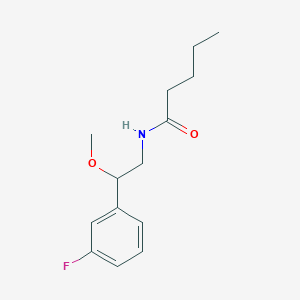
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2720608.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2720609.png)
![(2E)-3-[(2,5-dimethylbenzyl)thio]-3-[(2,5-dimethylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2720610.png)
![1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2720613.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2720615.png)
![Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2720616.png)
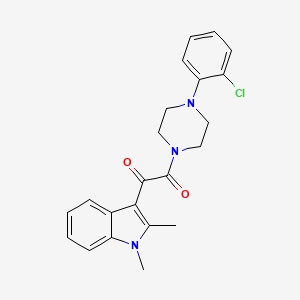
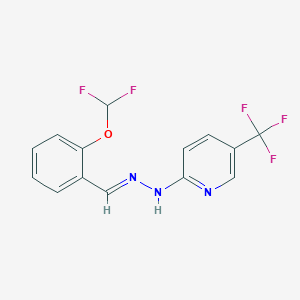
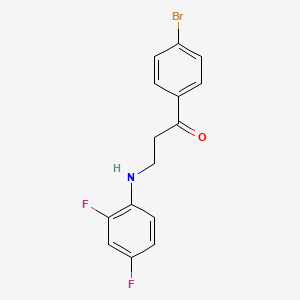
![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2720625.png)
![3-(4-methoxyphenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2720626.png)
![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2720628.png)
